8-((4-benzylpiperazin-1-yl)methyl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((4-benzylpiperazin-1-yl)methyl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.529. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
Research on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, similar in structure to the requested compound, has identified potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying anxiolytic and antidepressant properties. These compounds, through modifications at positions 7 and 8 of the purine-2,6-dione core, aim to explore new psychotropic agents with potential for treating mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another study focused on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, related in core structure to the requested compound, demonstrated significant analgesic and anti-inflammatory effects. These compounds were found to be more active than reference drugs in in vivo models, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antivirus and Antiproliferative Effects
Derivatives of piperazine, such as those studied from marine-derived actinomycete Streptomyces sp., have shown modest antivirus activity against influenza A virus and potent anti-H1N1 activity. These findings indicate the potential of similar compounds in antiviral research (Wang et al., 2013). Additionally, certain piperazine derivatives have been evaluated for their antiproliferative effects against human chronic myelogenous leukemia, further highlighting the diverse biological applications of these compounds (Saab et al., 2013).
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(16-19-9-5-6-10-20(19)26)21(27-23)17-31-13-11-30(12-14-31)15-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,28,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORMIHMFVATJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.